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Compound of Interest

Compound Name: 2-Chloro-3-fluoro-5-methylpyridine

CAS No.: 34552-15-3

Cat. No.: B1590449

Get Quote

CAS Registry Number: 34552-15-3 Formula: C₆H₅ClFN Molecular Weight: 145.56 g/mol

Executive Summary
2-Chloro-3-fluoro-5-methylpyridine represents a "privileged scaffold" in modern medicinal

and agrochemical chemistry. Its value lies in its unique substitution pattern:

C2-Chloro: An activated electrophile for cross-coupling (Suzuki-Miyaura) and nucleophilic

aromatic substitution (SₙAr).

C3-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without introducing

significant steric bulk, often used to fine-tune the electronic properties of the pyridine ring.

C5-Methyl: A versatile benzylic handle susceptible to radical functionalization (bromination)

or oxidation to carboxylic acids.

This guide details the robust synthesis of this core, its reactivity landscape, and validated

experimental protocols for its derivatization.
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Physicochemical Profile
Property Value Notes

Appearance
White to pale yellow crystalline

solid

Low-melting solid; often

handled as a melt or solution

in process.

Melting Point 29–30 °C

Requires temperature-

controlled storage to prevent

caking.

Boiling Point 90–92 °C @ 25 Torr
Volatile under high vacuum;

distillable.

Density 1.3 ± 0.1 g/cm³ Estimated.

Solubility
DCM, EtOAc, MeOH,

Acetonitrile

Limited solubility in water;

lipophilic character dominates.

pKa (Conj. Acid) ~ -0.5 to 0.5

The electron-withdrawing F

and Cl atoms significantly

reduce basicity compared to

pyridine (pKa 5.2).

Synthetic Routes to the Core
Commercial sourcing is common, but understanding the synthesis is vital for troubleshooting

impurity profiles. The most regioselective industrial route utilizes a "Nitration-Sandmeyer-

Fluorination" sequence starting from 2-amino-5-methylpyridine.

Pathway Analysis
The synthesis relies on the orthogonal reactivity of the amino group to install the halogen

atoms sequentially.
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Key Transformation Logic

2-Amino-5-methylpyridine

2-Amino-3-nitro-5-methylpyridine

HNO3, H2SO4
(Nitration at C3)

2-Chloro-3-nitro-5-methylpyridine

NaNO2, HCl
(Sandmeyer Reaction)

2-Chloro-3-amino-5-methylpyridine

Fe/AcOH or H2/Pd
(Selective Reduction)

2-Chloro-3-fluoro-5-methylpyridine
(CAS 34552-15-3)

1. NaNO2, HBF4 or HF/Py
2. Heat (Balz-Schiemann)

Step 4: The critical fluorination step
utilizing diazonium decomposition.

Click to download full resolution via product page

Figure 1: Stepwise construction of the 2,3,5-trisubstituted pyridine core ensuring isomeric

purity.

Mechanistic Insight:

Step 1 (Nitration): The amino group directs the incoming nitro group to the ortho position

(C3).
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Step 2 (Sandmeyer): Converting the amino group to a chlorine atom activates the C2

position.

Step 4 (Balz-Schiemann): This is the most challenging step. The conversion of the C3-amine

to C3-fluorine is achieved via the diazonium tetrafluoroborate salt, which is thermally

decomposed. This method avoids the poor regioselectivity of direct fluorination.

Reactivity & Functionalization Guide
The molecule possesses three distinct "handles" for chemical modification, allowing it to serve

as a versatile scaffold.

Reactivity Map
C2-Position (Chlorine): The primary site for coupling. The electron-deficient nature of the

pyridine ring (enhanced by C3-F) makes the C2-Cl bond highly reactive toward Pd-catalyzed

cross-couplings and SₙAr reactions.

C5-Position (Methyl): A "benzylic-like" carbon. It is deactivated toward electrophilic attack but

highly active toward radical halogenation (NBS) or oxidation (KMnO₄/NaOCl).

C3-Position (Fluorine): Generally inert to substitution unless forcing conditions are used. Its

primary role is electronic modulation (lowering the LUMO energy) and blocking metabolic

oxidation at the C3 site.

2-Chloro-3-fluoro-
5-methylpyridine

Biaryl/Heterobiaryl
(Suzuki Coupling)

Pd(0), Ar-B(OH)2
Base, Heat

Aminopyridines
(SnAr with Amines)

HNR2, Base
DMSO, Heat

Bromomethyl Derivative
(NBS Radical Rxn)

NBS, AIBN/BPO
CCl4, Reflux

Carboxylic Acid
(KMnO4 Oxidation)

Oxidant
(Acid/Aldehyde Prep)
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Figure 2: Divergent synthesis pathways from the parent scaffold.

Experimental Protocols
The following protocols are adapted from validated patent literature and methodology papers.

They represent standard operating procedures for manipulating this scaffold.

Protocol A: Radical Bromination (C5-Methyl
Functionalization)
Objective: Synthesis of 2-chloro-3-fluoro-5-(bromomethyl)pyridine. This is a critical intermediate

for introducing the pyridine ring into larger molecular frameworks via alkylation.

Reagents:

2-Chloro-3-fluoro-5-methylpyridine (1.0 equiv)

N-Bromosuccinimide (NBS) (1.0 - 1.2 equiv)

Benzoyl Peroxide (BPO) or AIBN (0.02 - 0.05 equiv)

Solvent: Carbon tetrachloride (CCl₄) or Trifluoromethylbenzene (PhCF₃) as a greener

alternative.

Procedure:

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve the

pyridine substrate in the solvent (0.3 M concentration).

Addition: Add NBS and the radical initiator (BPO/AIBN) in one portion.

Reaction: Heat the mixture to reflux (76–80 °C) with vigorous stirring. Monitor by TLC or

LCMS. The reaction typically completes in 4–12 hours.

Workup: Cool the mixture to room temperature. Filter off the precipitated succinimide

byproduct.
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Purification: Concentrate the filtrate under reduced pressure. The residue is typically

purified via silica gel chromatography (Hexanes/EtOAc gradient).

Yield: Expect 60–80% yield.

Critical Note: Strictly anhydrous conditions are not required, but light activation (using a

tungsten lamp) can accelerate initiation if the chemical initiator is slow to start.

Protocol B: Suzuki-Miyaura Coupling (C2-Chloro
Functionalization)
Objective: Arylation of the C2 position to generate biaryl scaffolds.

Reagents:

2-Chloro-3-fluoro-5-methylpyridine (1.0 equiv)

Aryl Boronic Acid (1.1 - 1.5 equiv)

Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (2–5 mol%)

Base: K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv)

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Procedure:

Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with

nitrogen or argon for 10 minutes to remove oxygen (crucial for Pd(0) stability).

Catalyst: Add the Palladium catalyst.

Heating: Heat to 80–100 °C under an inert atmosphere for 2–16 hours.

Workup: Dilute with EtOAc and water. Separate phases. Wash organic layer with brine,

dry over Na₂SO₄, and concentrate.[1]

Purification: Flash column chromatography.
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Expert Insight: The 3-fluoro substituent exerts an inductive effect that can destabilize the

oxidative addition complex compared to non-fluorinated analogs. Using electron-rich ligands

(like XPhos or PCy₃) facilitates the oxidative addition into the C2-Cl bond.

Safety & Handling
Hazards: The compound is classified as an Irritant (H315, H319, H335). It causes skin

irritation, serious eye irritation, and respiratory irritation.

Sensitization: Halogenated pyridines can be potent sensitizers. Handle in a fume hood with

nitrile gloves.

Thermal Stability: While generally stable, the diazonium intermediates in the synthesis

(Route 3) are potentially explosive. The final product is stable at room temperature but

should be stored cool to prevent discoloration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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